

Application Notes: Machine Learning for Flight Disruption Prediction from NOTAMs

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Compound of Interest		
Compound Name:	NOTAM	
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Introduction

Notices to Air Missions (**NOTAM**s) are critical communications that alert pilots and aviation personnel to potential hazards, changes in services, or procedures along a flight route or at a specific location.[1] While essential for safety, the sheer volume, specialized jargon, and often unstructured format of **NOTAM**s present a significant challenge for manual interpretation, potentially leading to critical information being missed.[2][3] This was tragically highlighted in the near-crash of Air Canada Flight 759 in 2017, where missed information in a **NOTAM** was a contributing factor.[2] The application of Natural Language Processing (NLP) and machine learning (ML) offers a transformative approach to automatically analyze, classify, and extract actionable intelligence from **NOTAM**s to predict and mitigate potential flight disruptions.[4][5]

These application notes provide an overview of established protocols for developing and implementing machine learning models to predict flight disruptions by processing **NOTAM** data. The methodologies detailed below are designed for researchers and data scientists aiming to enhance aviation safety and operational efficiency through predictive analytics.

Experimental Protocols

Two primary methodologies have demonstrated success in classifying and interpreting **NOTAM**s for disruption prediction: fine-tuning advanced transformer-based models and implementing traditional machine learning classifiers with robust feature extraction.



Protocol 1: Transformer-Based Model for NOTAM Classification

This protocol details the fine-tuning of a Bidirectional Encoder Representations from Transformers (BERT) model, a state-of-the-art language representation model, for real-time **NOTAM** classification. This approach has achieved very high accuracy in identifying the functional category of a **NOTAM**.[2][3]

Methodology:

- Data Acquisition:
 - Collect a large corpus of open-source NOTAMs. A feasible approach is to gather data from the top 10 busiest airports in a specific region, such as the United States, to ensure a diverse and high-volume dataset.[2]
 - The dataset should include the full text of the NOTAMs along with their assigned categories or "Q-codes" which can serve as labels for supervised training.[1]
- Data Preprocessing:
 - Cleaning: Remove any non-conforming NOTAMs from the dataset. This includes
 messages that do not contain valid start and end times or are otherwise malformed
 (approximately 1.6% of a typical large dataset).[6] All text should be converted to a
 consistent case (e.g., lowercase).
 - Tokenization: Utilize a pre-trained tokenizer compatible with the chosen BERT model (e.g., bert-base-uncased). This tokenizer converts the raw text of the NOTAMs into tokens that the model can understand.[2]
 - Data Splitting: Divide the dataset into training (60%), validation (20%), and testing (20%) sets to ensure robust model evaluation.
- Model Selection and Fine-Tuning:
 - Model Selection: Select a pre-trained BERT model, such as bert-base-uncased from a repository like Hugging Face.[2] This model has been pre-trained on a vast corpus of



English text and can be adapted for the specific jargon found in **NOTAM**s.[2]

- Fine-Tuning: Train the selected BERT model on the preprocessed NOTAM training set. It
 is crucial to fine-tune the entire model, including the token embeddings and all encoder
 layers, to allow it to learn NOTAM-specific language.[2]
- Hyperparameter Configuration:
 - Batch Size: 256.[2]
 - Sequence Length: Limit to 128 tokens for 90% of training steps and 512 for the remaining 10% to manage computational resources effectively.
 - Training Steps: Train for approximately 1 million steps to ensure convergence.[2]
- Evaluation and Implementation:
 - Evaluation: Assess the model's performance on the held-out test set using standard classification metrics such as accuracy, precision, recall, and F1-score.
 - Implementation: Once validated, the trained model can be deployed as a real-time classification service. This service can take new, incoming NOTAMs as input and output their predicted category, enabling automated systems to flag those related to potential disruptions.[2]

Protocol 2: Traditional Machine Learning with Advanced Feature Extraction

This protocol describes a workflow using traditional machine learning models like Support Vector Machines (SVM) and Random Forest, combined with sophisticated text feature extraction techniques. This approach is valuable for establishing baseline performance and can be computationally less intensive than fine-tuning large transformer models.

Methodology:

- Data Acquisition and Preprocessing:
 - Collect and preprocess NOTAM data as described in Protocol 1 (Steps 1 and 2).

Methodological & Application



The primary goal is to create a clean dataset suitable for feature extraction, where each NOTAM is labeled as either relevant ("keep") or irrelevant ("remove") to flight operations.
 [7]

Feature Extraction:

- This step is critical for converting the text of NOTAMs into a numerical format that machine learning models can process.
- Option A: TF-IDF Vectorization: Calculate the Term Frequency-Inverse Document Frequency (TF-IDF) for the words in the **NOTAM** corpus. This method represents each **NOTAM** as a vector based on the importance of the words it contains.
- Option B: Sentence Embeddings: Use pre-trained sentence-transformer models (e.g., DistilBERT, MPNet) to generate dense vector embeddings for each NOTAM.[7] These embeddings capture the semantic meaning of the text more effectively than TF-IDF.[7]

Model Training:

- Model Selection: Train standard machine learning classifiers on the extracted features.
 Good candidates include:
 - Support Vector Machine (SVM): Effective in high-dimensional spaces.
 - Random Forest: An ensemble method that is robust and less prone to overfitting.[7]
- Training Process: Train the selected models using the feature vectors (from TF-IDF or embeddings) and their corresponding labels from the training dataset.

Evaluation:

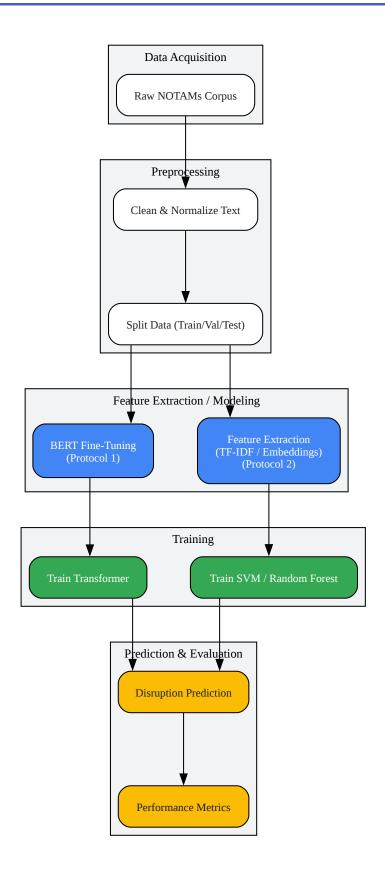
- Evaluate the trained models on the test set using metrics such as accuracy, precision, recall, and F1-score.[7]
- The performance of these models provides a benchmark for the task of filtering and classifying NOTAMs.[7]



Visualizations

The following diagrams illustrate the workflows and logical relationships described in the protocols.

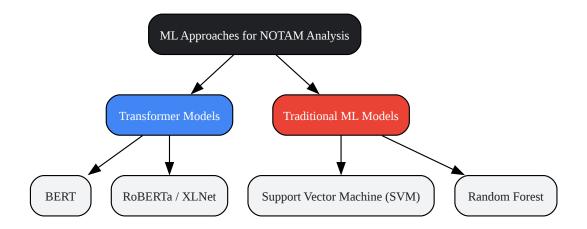




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Caption: High-level workflow for predicting flight disruptions from **NOTAM**s.





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Caption: Logical hierarchy of machine learning models for **NOTAM** analysis.

Quantitative Data Summary

The performance of various machine learning models for **NOTAM** analysis is summarized below. The results indicate that modern transformer architectures, particularly BERT, consistently outperform other models in classification tasks.



Model/Approach	Task	Key Performance Metric(s)	Source
BERT (Fine-tuned)	NOTAM Classification	Accuracy: Close to 99%	[2][3]
Support Vector Machine (SVM)	NOTAM Relevance Classification (Keep/Remove)	Accuracy: 76%	[7]
BERT-based Regression	NOTAM Criticality Scoring	Recall Improvement: +28% (lowest criticality), +16% (highest criticality) after oversampling	[8]
RNNs with GloVe, Word2Vec, FastText	General Text Classification (Feasibility Study)	Test accuracies varied, but generally lower than BERT.	[2][3]
XGBoost, CatBoost, LightGBM	General Flight Delay Prediction (Not NOTAM-specific)	Accuracy: ~80% (XGBoost)	[9]
Random Forest	General Flight Delay Prediction (Not NOTAM-specific)	Accuracy: 90.2% (binary classification)	[10]

Conclusion

The application of machine learning, particularly deep learning-based NLP models, shows immense promise in automating the analysis of **NOTAM**s to predict flight disruptions.[4] The protocols outlined demonstrate that models like BERT can achieve exceptionally high accuracy in classifying **NOTAM**s, thereby enabling aviation systems to automatically filter and prioritize critical information.[2] While traditional models like SVM and Random Forest also provide viable pathways for classification, transformer-based approaches represent the current state-of-the-art.[2][7] Future work will likely focus on expanding datasets, incorporating more diverse international **NOTAM**s, and integrating these predictive models into real-time air traffic



management platforms for enhanced decision-making by both human operators and autonomous systems.[2]

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